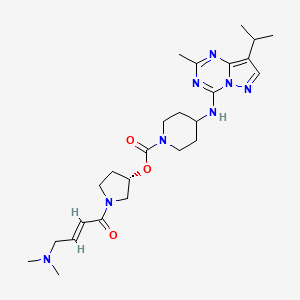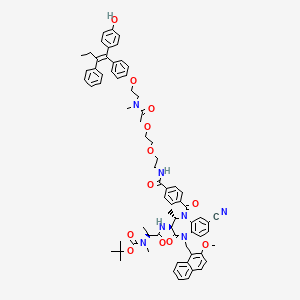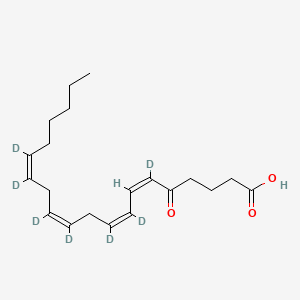![molecular formula C6H14N2O7P2Pt B15144150 [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is a complex coordination compound involving platinum, a transition metal known for its significant applications in catalysis and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) typically involves the coordination of platinum(4+) ions with the respective ligands. The process begins with the preparation of the azanidylcyclohexyl ligand, which is synthesized through a series of steps involving the cyclization of appropriate precursors under controlled conditions. The phosphoryl ligand is prepared by reacting phosphorus oxychloride with water to form [hydroxy(oxido)phosphoryl] hydrogen phosphate.
The final coordination compound is formed by mixing the platinum(4+) salt with the prepared ligands in a suitable solvent, such as dimethylformamide (DMF), under inert atmosphere conditions to prevent oxidation. The reaction mixture is typically heated to facilitate the coordination process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors for the coordination reactions, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands around the platinum center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: Ligand exchange can be facilitated using reagents like ammonia or phosphines.
Coordination: Solvents such as DMF or acetonitrile are used to dissolve the compound and facilitate coordination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its catalytic properties, particularly in organic synthesis and polymerization reactions. Its ability to facilitate redox reactions makes it valuable in developing new catalytic processes.
Biology and Medicine
In biology and medicine, platinum compounds are well-known for their anticancer properties. [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is investigated for its potential as a chemotherapeutic agent, targeting cancer cells through DNA binding and inhibition of cell division.
Industry
Industrially, this compound can be used in the development of advanced materials, including catalysts for environmental remediation and sensors for detecting specific chemical species.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms in the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The phosphoryl and azanidylcyclohexyl ligands enhance the compound’s solubility and stability, improving its efficacy as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum compound with similar anticancer properties but different side effect profiles.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of solubility, stability, and targeted action compared to other platinum-based compounds. Its dual ligand system allows for more versatile applications in both catalysis and medicine.
Propiedades
Fórmula molecular |
C6H14N2O7P2Pt |
|---|---|
Peso molecular |
483.22 g/mol |
Nombre IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-8H,1-4H2;(H2,1,2,3)(H2,4,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
Clave InChI |
DGZSCXLKVAVLIY-BNTLRKBRSA-L |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


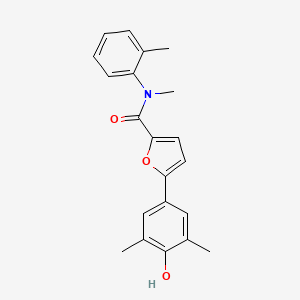
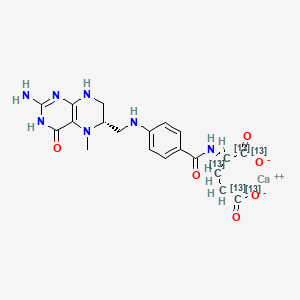
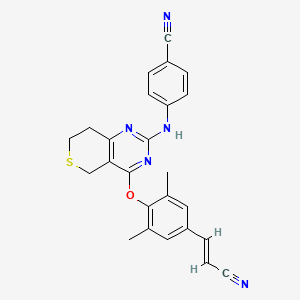
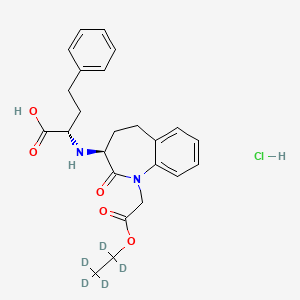
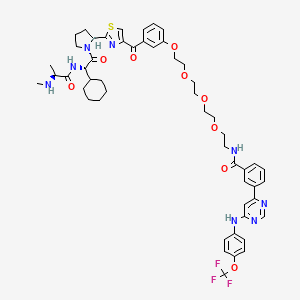

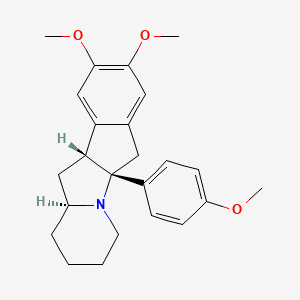
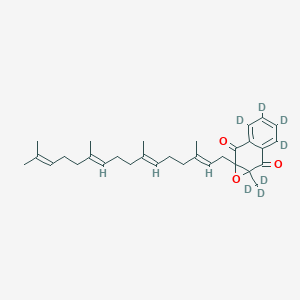
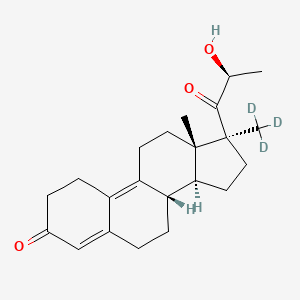
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

